molecular formula C17H16N2O4S2 B2986359 N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide CAS No. 896282-29-4

N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide

Cat. No. B2986359
M. Wt: 376.45
InChI Key: WTBVQHKHFCBOJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide” is a chemical compound with the molecular formula C17H16N2O2S . It is a derivative of benzothiazole, a heterocyclic compound with a bicyclic structure .

Scientific Research Applications

  • Cardiac Electrophysiological Activity :

    • Synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides or benzene-sulfonamides have shown that certain compounds exhibited potency comparable to selective class III agents used in clinical trials for cardiac arrhythmias (Morgan et al., 1990).
  • Synthesis for Radiopharmaceutical Preparation :

    • A high-yield synthesis method for derivatives, including N-substituted benzamides, has been developed for preparing radiopharmaceuticals (Bobeldijk et al., 1990).
  • Anticancer Activity :

    • New Co(II) complexes with N-substituted benzamides showed promising in vitro cytotoxicity against human breast cancer cell lines (Vellaiswamy & Ramaswamy, 2017).
    • The investigation of antimalarial sulfonamides against COVID-19 revealed that certain sulfonamide derivatives, including those with benzo[d]thiazol-2-ylthio moieties, exhibited significant antimalarial activity (Fahim & Ismael, 2021).
    • A series of compounds with benzo[d]thiazol-2-yl moieties showed notable cytotoxicity against cancer cell lines, highlighting their potential in cancer therapy (Nam et al., 2010).
  • Antimicrobial Activity :

    • Synthesized benzamide derivatives with N-substituted moieties displayed significant antimicrobial activity, indicating their potential application in developing new antimicrobial agents (Priya et al., 2006).
  • Catalytic Applications :

    • Molybdenum(VI) complexes with benzo[d]thiazol-2-yl moieties demonstrated as efficient catalysts for the oxidation of primary alcohols and hydrocarbons, with potential for reuse in catalytic processes (Ghorbanloo & Alamooti, 2017).
  • Carbonic Anhydrase Inhibition :

    • Studies on benzo[d]thiazole sulfonamides have identified them as potent inhibitors of various carbonic anhydrase isoforms, underscoring their potential in medical applications, such as in the treatment of glaucoma (Abdoli et al., 2017).
  • Analytical Chemistry Applications :

    • N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide and related compounds have been used in the validation of HPLC methods for the quantitative determination of various substances, showcasing their role in analytical chemistry (Nyeborg et al., 2010).
  • Total Synthesis of Antibiotics :

    • The total synthesis of amythiamicin D, a thiopeptide antibiotic, utilized a key step involving a compound with a benzo[d]thiazol-2-yl moiety, demonstrating the role of such compounds in synthesizing complex antibiotic structures (Hughes et al., 2005).

properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S2/c1-3-23-12-7-8-14-15(10-12)24-17(18-14)19-16(20)11-5-4-6-13(9-11)25(2,21)22/h4-10H,3H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTBVQHKHFCBOJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide

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